molecular formula C23H24ClNO5 B2966487 Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 301306-00-3

Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B2966487
CAS No.: 301306-00-3
M. Wt: 429.9
InChI Key: TZVHMNCOKQYGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS: 301306-00-3, C₂₃H₂₄ClNO₅, molar mass: 429.89 g/mol) is a 1,4-dihydropyridine (DHP) derivative with a furan-2-yl substituent at position 4 of the DHP core. The furan ring is further substituted with a 3-chlorophenyl group, distinguishing it from other DHP analogs. DHPs are widely studied for their pharmacological activities, including calcium channel modulation and anticancer properties . This compound’s structural uniqueness lies in the 3-chlorophenyl-furan moiety, which influences its electronic, steric, and biological properties.

Properties

IUPAC Name

diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO5/c1-5-28-22(26)19-13(3)25-14(4)20(23(27)29-6-2)21(19)18-11-10-17(30-18)15-8-7-9-16(24)12-15/h7-12,21,25H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVHMNCOKQYGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 301306-00-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C23H24ClNO5
  • Molecular Weight: 429.89 g/mol
  • CAS Number: 301306-00-3

Structural Features

The compound features a 1,4-dihydropyridine core, which is known for its diverse biological activities. The presence of the furan and chlorophenyl groups contributes to its pharmacological properties.

Pharmacological Effects

  • Calcium Channel Modulation : Compounds in the 1,4-dihydropyridine class are primarily recognized as calcium channel blockers. This activity is critical for managing cardiovascular conditions such as hypertension and angina .
  • Antimicrobial Activity : Research indicates that derivatives of dihydropyridines exhibit antimicrobial properties. For instance, studies have shown efficacy against various bacterial strains and fungi .
  • Anticancer Potential : Recent investigations have highlighted the anticancer properties of similar compounds. For example, diethyl derivatives have shown activity against human colon cancer cell lines, suggesting that this compound may also possess similar effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Chlorophenyl Group Enhances lipophilicity and receptor binding affinity
Furan Ring Contributes to electron delocalization and stability
Dihydropyridine Core Essential for calcium channel blocking activity

These features collectively influence the compound's interaction with biological targets.

Study on Antihypertensive Activity

A study conducted by Niaz et al. (2015) synthesized various diethyl 1,4-dihydropyridine derivatives to evaluate their α-glucosidase inhibitory activity. The results indicated that modifications at the phenyl and furan positions significantly enhanced biological activity .

Research published in MDPI highlighted the electrochemical behavior of 2,6-dimethyl-1,4-dihydropyridine derivatives. The oxidation potential was measured at approximately 1.1767 V, suggesting that these compounds could be effective in redox reactions within biological systems .

Scientific Research Applications

Scientific Research Applications of Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This compound is a chemical compound with the molecular formula C23H24ClNO5 . AK Scientific, Inc. sells it for research and development purposes, specifically for use under the supervision of technically qualified individuals .

Safety Information

According to the safety data sheet, this compound is classified as hazardous and can cause skin and eye irritation. It may also cause specific target organ toxicity through single exposure, affecting the respiratory system .

Potential Applications

While the primary use of this compound is as a research chemical, other similar compounds have shown potential in various applications:

  • Anticonvulsant activity: Dihydropyridine derivatives have been investigated for their anticonvulsant properties . For example, dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylate derivatives have been developed as potential anticonvulsants . Some derivatives displayed significant anticonvulsant and antioxidant activities .
  • General anticonvulsants: Some pyrrolidine-2,5-diones, which integrate fragments of known antiepileptic drugs, have demonstrated effectiveness in animal seizure models . Compound 33 showed the highest anticonvulsant activity in MES and 6 Hz seizure models .
  • Antinociceptive properties: In addition to anticonvulsant activity, some compounds have demonstrated effectiveness in decreasing pain responses, such as in formalin-induced tonic pain and capsaicin-induced neurogenic pain .
  • Antimicrobial Activity: Certain 4-aryl-1,4-dihydropyridines have displayed moderate antibacterial activity .

Related Compounds

Other related compounds, such as diethyl 4-(furan-3-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylate, have been synthesized and characterized .

Table: Examples of Dihydropyridine Derivatives and Their Applications

CompoundApplication
Dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylate derivativesPotential anticonvulsants
2-methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile derivativesAnticonvulsant activity
Diethyl 4-(3-methoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateAntibacterial activity

Comparison with Similar Compounds

Structural Variations

The target compound is compared with structurally related DHPs differing in substituents on the furan or phenyl rings. Key analogs include:

Compound Name Substituent on Furan/Phenyl Molecular Formula Molar Mass (g/mol) Key Structural Features
Target Compound 3-Chlorophenyl C₂₃H₂₄ClNO₅ 429.89 3-Cl on phenyl; furan-2-yl linkage
Diethyl 4-[5-(2-Bromophenyl)furan-2-yl]-2,6-dimethyl-DHP () 2-Bromophenyl C₂₃H₂₄BrNO₅ 474.34 Bromine increases steric bulk and lipophilicity
Diethyl 4-[5-(4-Methylphenyl)furan-2-yl]-2,6-dimethyl-DHP () 4-Methylphenyl (p-tolyl) C₂₄H₂₇NO₅ 409.48 Methyl enhances hydrophobicity; electron-donating group
Diethyl 4-(3,4-Dichlorophenyl)-2,6-dimethyl-DHP () 3,4-Dichlorophenyl (no furan) C₂₀H₂₂Cl₂NO₄ 414.30 Dichloro substitution increases electronegativity
Diethyl 4-(5-(Hydroxymethyl)furan-2-yl)-2,6-dimethyl-DHP () Hydroxymethyl on furan C₂₀H₂₅NO₆ 375.42 Polar -CH₂OH group improves solubility

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 3-chlorophenyl group (Cl) in the target compound enhances electrophilicity compared to electron-donating groups (e.g., -CH₃ in ) .
  • Furan vs. Direct Phenyl Substitution : The furan-2-yl bridge (target compound) introduces conjugation and planar geometry, contrasting with direct phenyl-linked analogs (e.g., ) .

Physical and Spectral Properties

Property Target Compound Diethyl 4-(5-(2-Bromophenyl)furan-2-yl)-DHP () Diethyl 4-(4-Methylphenyl)-DHP ()
Melting Point Not reported Not reported 94–98°C ( for similar compounds)
Purity Not explicitly stated ~90% (typical for Hantzsch products) 89–90% ()
1H-NMR Not provided δ 8.92 (s, NH), 6.29 (d, furyl-CH), 5.01 (s, -CH) δ 6.29 (d, furyl-CH), 4.04 (q, -OCH₂CH₃)
FTIR Not provided C=O stretch at ~1700 cm⁻¹, furan C-O at ~1250 cm⁻¹ Similar ester and furan peaks

Spectral Trends :

  • The 3-chlorophenyl group in the target compound would show distinct aromatic proton signals (δ ~7.2–7.5 ppm) in 1H-NMR, differing from bromine’s deshielding effects (δ >7.5 ppm) .
  • The absence of hydroxymethyl or ethoxymethyl groups (cf. ) eliminates -OH or -OCH₂CH₃ signals .

Q & A

Q. What synthetic methodologies are commonly employed to prepare diethyl 4-substituted-1,4-dihydropyridine derivatives?

The compound is typically synthesized via the Hantzsch reaction, which involves cyclocondensation of ethyl acetoacetate, aldehydes, and ammonium acetate. For derivatives with furan substituents, reactions are conducted under reflux in ethanol, with intermediates monitored via TLC. Recrystallization from ethyl acetate or ethanol yields pure products . Modifications, such as introducing chlorophenyl or furan moieties, require careful selection of substituents and reaction optimization to avoid side products.

Q. How is the crystal structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker SMART BREEZE CCD), and data collected at low temperatures (e.g., 100 K) to minimize thermal motion. SHELX software (SHELXL for refinement) is used to solve the structure, with hydrogen atoms placed geometrically or via difference Fourier maps. Key parameters include space group (e.g., P1), lattice constants, and R-factors (e.g., R = 0.041–0.062) .

Q. What spectroscopic techniques are critical for characterizing its molecular structure?

  • 1H/13C-NMR : Identifies proton environments (e.g., dihydropyridine ring protons at δ 4.5–5.5 ppm) and carbonyl carbons (δ 165–170 ppm).
  • FTIR : Confirms ester C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • Elemental analysis : Validates purity by matching experimental and theoretical C/H/N percentages .

Advanced Research Questions

Q. How do computational methods like DFT and IRI analysis enhance understanding of its electronic properties?

Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps), revealing charge distribution and reactivity. Independent Gradient Model (IGM) and Interaction Region Indicator (IRI) analyses map non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) in crystal packing. These methods correlate electronic structure with experimental spectroscopic data .

Q. What strategies resolve contradictions in crystallographic refinement (e.g., disorder, twinning)?

  • Disordered atoms : Split into multiple sites with occupancy factors refined isotropically.
  • Twinning : Diagnosed via PLATON or ROTAX; data integrated using HKLF5 format in SHELXL.
  • Validation tools : Check for overfitting with Rint and ADDSYM in PLATON. CIF validation reports (e.g., using IUCr tools) ensure compliance with crystallographic standards .

Q. How does substituent variation on the dihydropyridine ring influence biological activity?

Structure-activity relationship (SAR) studies reveal that bulky para-substituents (e.g., 4-chlorophenyl) enhance cytotoxicity by improving hydrophobic interactions with cellular targets. Polar groups reduce membrane permeability. In HCT116 colon cancer cells, derivatives with para-chlorophenyl groups show IC50 values ~16–68 µM, inducing apoptosis via annexin V-positive staining and caspase activation .

Q. What are the challenges in reproducing synthetic yields across different substituents?

Steric hindrance from bulky groups (e.g., biphenyl) slows reaction kinetics, requiring extended reflux times. Electron-withdrawing substituents (e.g., nitro) may deactivate intermediates, necessitating higher catalyst loadings. Yield optimization involves DoE (Design of Experiments) to balance temperature, solvent polarity, and stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.